Raluridine

Descripción general

Descripción

La raluridina es un análogo de nucleósido sintético que se ha investigado por su posible uso en el tratamiento de infecciones por VIH.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La raluridina se puede sintetizar a través de un proceso de varios pasos que implica la modificación de una base de pirimidina y la posterior unión de un azúcar ribosa. La ruta sintética generalmente implica los siguientes pasos:

Halogenación: Introducción de átomos de halógeno a la base de pirimidina.

Glucosilación: Unirse del azúcar ribosa a la base de pirimidina halogenada.

Desprotección: Eliminación de grupos protectores para producir el compuesto final.

Métodos de producción industrial

La producción industrial de raluridina implica ampliar la ruta sintética para producir el compuesto en grandes cantidades. Esto generalmente requiere la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para garantizar un alto rendimiento y pureza. El proceso también puede incluir pasos de purificación, como la cristalización o la cromatografía, para aislar el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

La raluridina se somete a diversas reacciones químicas, que incluyen:

Oxidación: Conversión del compuesto a su forma oxidada.

Reducción: Reducción del compuesto a su forma reducida.

Sustitución: Reemplazo de grupos funcionales dentro de la molécula

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen:

Agentes oxidantes: Como el peróxido de hidrógeno o el permanganato de potasio.

Agentes reductores: Como el borohidruro de sodio o el hidruro de aluminio y litio.

Reactivos de sustitución: Como agentes halogenantes o nucleófilos

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.

Aplicaciones Científicas De Investigación

Química: Utilizado como un compuesto modelo para estudiar análogos de nucleósidos y sus propiedades químicas.

Biología: Investigado por sus efectos sobre los procesos celulares y su potencial como herramienta de investigación en biología molecular.

Medicina: Explorado como un posible agente antiviral para el tratamiento de infecciones por VIH. .

Industria: Posibles aplicaciones en la industria farmacéutica para el desarrollo de nuevos fármacos antivirales.

Mecanismo De Acción

La raluridina ejerce sus efectos al inhibir la ADN polimerasa dirigida por ARN, una enzima crucial para la replicación del VIH. Al incorporarse al ADN viral, la raluridina termina la elongación de la cadena de ADN, evitando así que el virus se replique. Este mecanismo implica la unión de la raluridina al sitio activo de la enzima, bloqueando su actividad e interrumpiendo el proceso de replicación viral .

Comparación Con Compuestos Similares

Compuestos similares

La raluridina es similar a otros análogos de nucleósidos, como:

Zidovudina (AZT): Otro análogo de nucleósido utilizado en el tratamiento del VIH.

Didanosina (ddI): Un análogo de nucleósido que inhibe la replicación del VIH.

Estavudina (d4T): Un análogo de nucleósido con propiedades antivirales

Singularidad

La raluridina es única en su estructura química específica y su mecanismo de acción. A diferencia de algunos otros análogos de nucleósidos, la raluridina tiene una base de pirimidina distinta y un azúcar ribosa que carece de grupos hidroxilo en las posiciones 2 y 3. Esta singularidad estructural contribuye a su afinidad de unión específica y actividad inhibitoria contra la ADN polimerasa dirigida por ARN .

Actividad Biológica

Raluridine is a synthetic purine nucleoside analog that has garnered attention for its potential antiviral properties, particularly in the treatment of Human Immunodeficiency Virus (HIV) infections. Its mechanism of action primarily involves the inhibition of reverse transcriptase, an essential enzyme for viral replication. This article delves into the biological activity of this compound, exploring its biochemical properties, mechanisms, and relevant case studies.

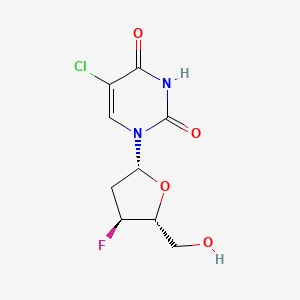

Chemical Structure

This compound's molecular formula is , characterized by a unique pyrimidine base and a ribose sugar. Notably, it lacks hydroxyl groups at positions 2 and 3 on the ribose, which contributes to its distinct binding affinity compared to other nucleoside analogs.

This compound acts as a reverse transcriptase inhibitor , preventing the conversion of viral RNA into DNA. This disruption is critical in controlling HIV replication and can lead to premature termination during DNA synthesis, limiting viral proliferation.

Pharmacokinetics

In pharmacokinetic studies involving mice and primates, this compound demonstrated a half-life of approximately 1.5 hours in humans and was noted for its limited metabolism. This characteristic may influence its efficacy and safety profile in clinical applications .

Antiviral Properties

Initial studies indicated that this compound exhibited activity against several RNA viruses, including flaviviruses and hepatitis C virus. However, subsequent clinical trials revealed limited effectiveness against these pathogens. Its primary focus remains on HIV treatment due to its mechanism as a reverse transcriptase inhibitor.

Cellular Effects

While specific cellular effects are not fully characterized, this compound is believed to interfere with DNA synthesis pathways. This interference occurs through its incorporation into the growing DNA chain during replication, which could result in cellular growth regulation.

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Zidovudine (AZT) | Reverse transcriptase inhibitor | First approved drug for HIV treatment |

| Didanosine (ddI) | Inhibits HIV replication | Requires activation by phosphorylation |

| Stavudine (d4T) | Nucleoside analog with antiviral properties | Structural differences affecting binding affinity |

This compound's unique chemical structure differentiates it from other nucleoside analogs, enhancing its selective binding affinity.

Clinical Trials

In clinical settings, this compound has been evaluated for its effectiveness in treating HIV infections. One notable study involved patients with varying viral loads who received this compound in combination with other antiretroviral therapies. Results indicated that while this compound contributed to viral load reduction, it did not outperform established treatments like zidovudine or efavirenz .

Pharmacodynamics Research

Research focusing on this compound's interactions with cellular enzymes has revealed insights into its pharmacodynamics. Studies have shown that this compound's unique structural features allow it to bind selectively to viral enzymes, which could potentially optimize therapeutic applications against HIV and other viral infections.

Propiedades

IUPAC Name |

5-chloro-1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFN2O4/c10-4-2-13(9(16)12-8(4)15)7-1-5(11)6(3-14)17-7/h2,5-7,14H,1,3H2,(H,12,15,16)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVDSZYIGHLONN-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)Cl)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Cl)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30152541 | |

| Record name | Raluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119644-22-3 | |

| Record name | 935U83 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119644-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Raluridine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119644223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Raluridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12894 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Raluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RALURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D65NWY2K0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.